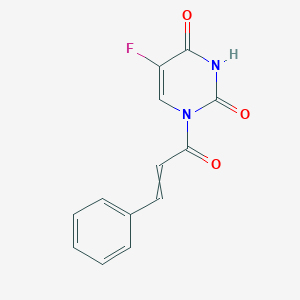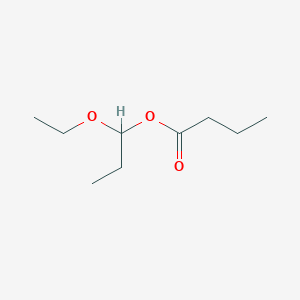
1-Ethoxypropyl butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethoxypropyl butanoate is an ester compound characterized by its pleasant aroma and is often used in the flavor and fragrance industry. Esters are known for their distinctive smells, which are often fruity or floral. This compound is formed by the esterification of butanoic acid and 1-ethoxypropanol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethoxypropyl butanoate can be synthesized through the esterification reaction between butanoic acid and 1-ethoxypropanol. This reaction typically requires a catalyst, such as sulfuric acid, to proceed efficiently. The reaction is as follows:
Butanoic acid+1-Ethoxypropanol→1-Ethoxypropyl butanoate+Water
Industrial Production Methods: In an industrial setting, the esterification process is often carried out in a continuous reactor to maximize yield and efficiency. The reactants are heated in the presence of a strong acid catalyst, and the water produced is continuously removed to drive the reaction to completion.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethoxypropyl butanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back into butanoic acid and 1-ethoxypropanol.
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Major Products Formed:
Hydrolysis: Butanoic acid and 1-ethoxypropanol.
Reduction: 1-Ethoxypropanol.
Transesterification: A different ester and the corresponding alcohol.
Aplicaciones Científicas De Investigación
1-Ethoxypropyl butanoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential role in biological systems due to its ester linkage.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form biodegradable esters.
Industry: Widely used in the flavor and fragrance industry for its pleasant aroma.
Mecanismo De Acción
The mechanism of action of 1-ethoxypropyl butanoate primarily involves its hydrolysis in biological systems. The ester bond is cleaved by esterases, releasing butanoic acid and 1-ethoxypropanol. These products can then participate in various metabolic pathways.
Comparación Con Compuestos Similares
Ethyl butanoate: Another ester with a fruity aroma, commonly used in flavorings.
Methyl butanoate: Known for its apple-like smell, used in perfumes and flavorings.
Propyl butanoate: Has a pineapple-like aroma, used in the fragrance industry.
Uniqueness: 1-Ethoxypropyl butanoate is unique due to its specific combination of butanoic acid and 1-ethoxypropanol, which gives it distinct chemical properties and applications compared to other esters.
Propiedades
Número CAS |
113518-74-4 |
|---|---|
Fórmula molecular |
C9H18O3 |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
1-ethoxypropyl butanoate |
InChI |
InChI=1S/C9H18O3/c1-4-7-8(10)12-9(5-2)11-6-3/h9H,4-7H2,1-3H3 |
Clave InChI |
HNDFOUAQFLFPPW-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)OC(CC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[3-Iodo-1-(4-methylphenyl)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14290041.png)
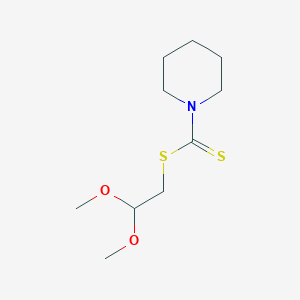
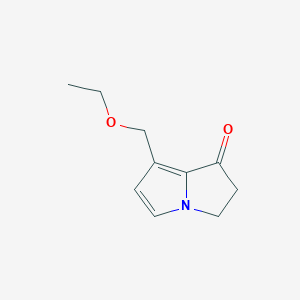
![(8Br,13ar)-2,3,6,7-tetramethoxy-8b,9,12,13-tetrahydrodibenzo[f,h]pyrrolo[1,2-b]isoquinolin-13a(11h)-ol](/img/structure/B14290062.png)
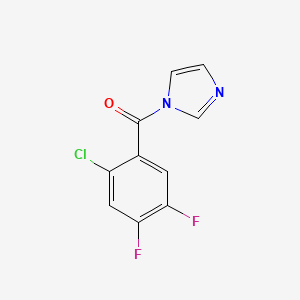
![1-[5-(Piperidin-1-yl)pent-3-yn-2-yl]pyrrolidine-2,5-dione](/img/structure/B14290069.png)
![7,7-Dimethyl-1,4-diphenyl-2,3-diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14290077.png)

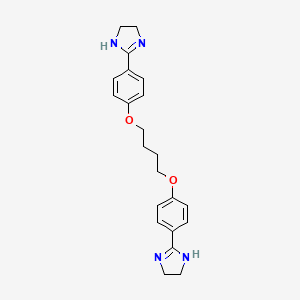
![2-Propenenitrile, 2-[(tributylstannyl)methyl]-](/img/structure/B14290096.png)
![1,3-Bis[(3,3,4,4,4-pentafluorobutyl)sulfanyl]propan-2-OL](/img/structure/B14290109.png)
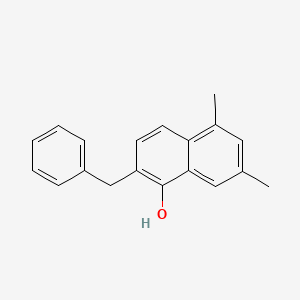
![4-Methoxy-5-[(thiophen-2-yl)methoxy]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14290115.png)
